

Isotopic Purity of Finerenone-d3: A Technical Guide

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Compound of Interest		
Compound Name:	Finerenone-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **Finerenone-d3**, a deuterated analog of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3] **Finerenone-d3** serves as a crucial internal standard for quantitative bioanalytical assays using mass spectrometry, enabling accurate measurement of Finerenone concentrations in biological matrices.[4][5] This guide outlines the methodologies for determining isotopic purity, presents typical data, and illustrates the relevant biological pathways and analytical workflows.

Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy of quantitative analyses. It is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific batch data for **Finerenone-d3** is proprietary, the following table summarizes representative data for a deuterated pharmaceutical standard, illustrating the expected level of isotopic enrichment.



Parameter	Method	Typical Specification
Isotopic Purity (d3)	HRMS	≥ 98%
Isotopic Distribution (d0)	HRMS	≤ 1%
Isotopic Distribution (d1)	HRMS	≤ 1%
Isotopic Distribution (d2)	HRMS	≤ 2%
Chemical Purity	HPLC	≥ 99%
Structure Confirmation	¹ H-NMR, ¹³ C-NMR, MS	Conforms to structure

This table presents typical data for a deuterated standard and is for illustrative purposes. Actual values for a specific lot of **Finerenone-d3** should be obtained from the certificate of analysis provided by the supplier.

Experimental Protocols

Accurate determination of isotopic purity relies on robust analytical methods. The following are detailed protocols for the key experiments used in the characterization of **Finerenone-d3**.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and purity of **Finerenone-d3**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Finerenone-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
 - \circ Dilute the stock solution to a final concentration of approximately 1 μ g/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to facilitate ionization.
- Instrumentation and Conditions:



- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- \circ Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.
- Mass Range: Scan a narrow mass range around the expected mass-to-charge ratio (m/z)
 of the protonated Finerenone-d3 molecule and its isotopologues.
- Resolution: Set the instrument to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
- Data Analysis:
 - Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of Finerenone ([M+H]+): d0 (unlabeled), d1, d2, and d3.
 - Calculate the relative abundance of each isotopologue by integrating the area under each peak.
 - The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Protocol 2: Structural Confirmation and Deuterium Incorporation by NMR Spectroscopy

Objective: To confirm the chemical structure of **Finerenone-d3** and determine the site of deuterium incorporation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of Finerenone-d3 and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Instrumentation and Conditions:



- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire ¹H-NMR, ¹³C-NMR, and ²H-NMR spectra.
- Data Analysis:
 - ¹H-NMR: Compare the spectrum of Finerenone-d3 with that of an authentic standard of non-labeled Finerenone. The absence or significant reduction of a signal in the ¹H-NMR spectrum of Finerenone-d3 will indicate the position of deuterium labeling. The integration of the remaining proton signals should be consistent with the structure.
 - ¹³C-NMR: The ¹³C-NMR spectrum should be consistent with the structure of Finerenone.
 The carbon atom attached to the deuterium will show a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling.
 - ²H-NMR: A single resonance in the ²H-NMR spectrum confirms the presence of deuterium and its chemical environment.

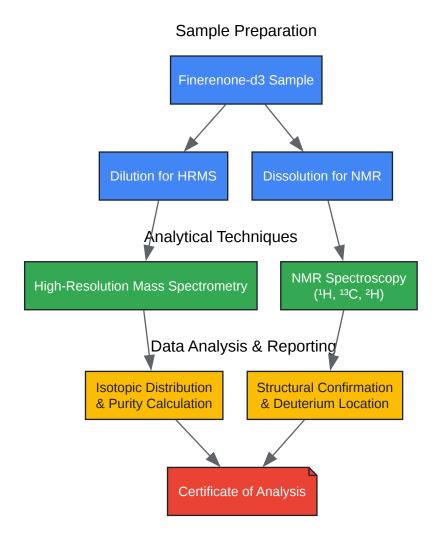
Visualizations

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates the workflow for assessing the isotopic purity of **Finerenone-d3**.



Analytical Workflow for Isotopic Purity Determination



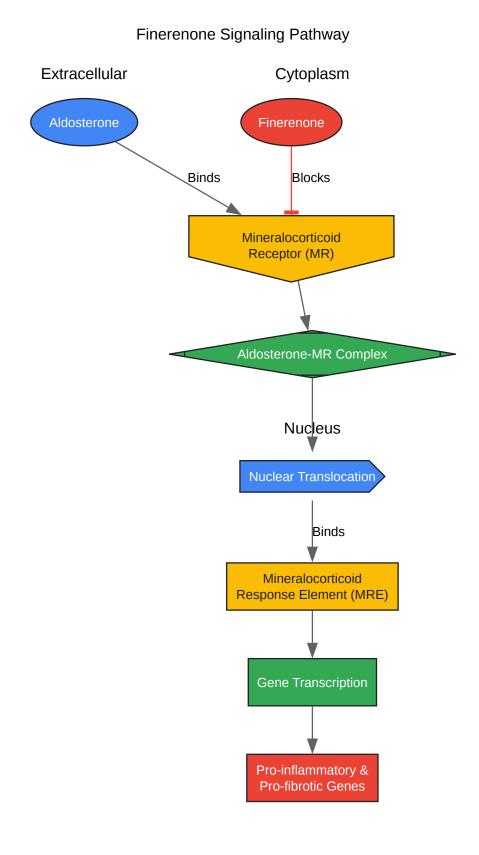
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Caption: Workflow for Finerenone-d3 Isotopic Purity Analysis.

Finerenone Signaling Pathway

Finerenone exerts its therapeutic effects by acting as a selective antagonist of the mineralocorticoid receptor (MR). The following diagram outlines the key steps in the MR signaling pathway and the inhibitory action of Finerenone.





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Caption: Mechanism of Action of Finerenone on the MR Pathway.



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